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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation, Synthesis, and Characterization of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine

Executive Summary This technical guide provides an in-depth analysis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine , a highly functionalized heterocyclic amide. With a molecular weight of 261.36 g/mol , this sterically hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine , a highly functionalized heterocyclic amide. With a molecular weight of 261.36 g/mol , this sterically hindered scaffold presents unique stereochemical dynamics and physicochemical properties. This document outlines the structural deconstruction, a field-proven synthetic methodology, and the analytical frameworks required for its validation in drug discovery and agrochemical research.

Structural Deconstruction and Stereochemical Dynamics

The architecture of 2-ethyl-1-(2-phenoxypropanoyl)piperidine is built upon a central piperidine ring[1], substituted at the 2-position with an ethyl group, and N-acylated with a 2-phenoxypropanoyl moiety.

  • Molecular Formula : C16H23NO2

  • Stereochemistry : The molecule possesses two distinct chiral centers: the C2 carbon of the piperidine ring and the alpha-carbon of the propanoyl group. This dual-stereocenter configuration results in four possible stereoisomers (two diastereomeric pairs). In pharmacological development, managing the stereochemistry of such C16H23NO2 piperidine derivatives (e.g., the structurally related dissociative anesthetic Etoxadrol[2]) is critical due to divergent biological activities among enantiomers.

  • Conformational Isomerism : As an N-acyl piperidine, the partial double-bond character of the amide C-N bond restricts rotation, leading to distinct cis and trans rotamers. This phenomenon fundamentally alters the molecule's 3D topography and must be accounted for during analytical characterization.

Physicochemical Profiling

Quantitative data is essential for predicting the pharmacokinetic (ADME) behavior and synthetic mass balance of this scaffold.

ParameterValue
Chemical Name 2-ethyl-1-(2-phenoxypropanoyl)piperidine
Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Monoisotopic / Exact Mass 261.1729 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Ether Oxygen)
Rotatable Bonds 5

Note: Precursor data for the nucleophile 2-ethylpiperidine (MW 113.20 g/mol ) validates the mass balance of the synthetic route[3].

Rational Synthetic Workflow

Synthesizing sterically hindered amides requires careful selection of coupling reagents. The alpha-substitution (2-ethyl) on the piperidine ring significantly reduces the nucleophilicity of the secondary amine due to steric shielding.

Synthesis A 2-Ethylpiperidine (Nucleophile) D Activated OAt Ester (Reactive Intermediate) A->D Nucleophilic Attack B 2-Phenoxypropanoic Acid (Acyl Donor) B->D Activation C HATU / DIPEA (Coupling System) C->D E 2-Ethyl-1-(2-phenoxypropanoyl)piperidine (Target Amide) D->E Amide Bond Formation

Synthetic pathway for 2-ethyl-1-(2-phenoxypropanoyl)piperidine via amide coupling.
Protocol: High-Efficiency Amide Coupling (Self-Validating System)

To overcome the steric hindrance of 2-ethylpiperidine, a uronium-based coupling reagent (HATU) is employed over traditional carbodiimides (EDC/DCC).

  • Activation : Dissolve 1.0 equivalent of 2-phenoxypropanoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • Nucleophilic Addition : Dropwise addition of 1.1 equivalents of 2-ethylpiperidine[3] at 0°C, followed by warming to room temperature (20°C) for 12 hours.

    • Causality : The dropwise addition at 0°C prevents exothermic degradation of the active ester, while the extended room-temperature stirring provides the kinetic energy required for the hindered amine to successfully attack the carbonyl carbon.

  • Quench and Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality : NH₄Cl neutralizes excess DIPEA and protonates unreacted amine, partitioning them into the aqueous phase while leaving the neutral amide product in the organic phase.

  • Purification : Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Quality Control

A self-validating protocol requires rigorous analytical confirmation to ensure the correct linkage and purity.

  • LC-MS Analysis : Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 262.18, confirming the molecular weight of 261.36 g/mol .

  • NMR Spectroscopy : The ¹H NMR spectrum will exhibit complexity due to amide rotamers. The 2-ethylpiperidine alpha-proton will appear as two distinct multiplets (ratio dependent on solvent, typically ~3:1 in CDCl₃) reflecting the syn and anti conformations relative to the carbonyl oxygen. The phenoxy ether protons will resonate clearly in the aromatic region (δ 6.8 - 7.3 ppm).

SPR Molecule 2-Ethyl-1-(2-phenoxypropanoyl)piperidine MW: 261.36 g/mol Sub1 Piperidine Core Confers structural rigidity Molecule->Sub1 Sub2 2-Ethyl Group Steric bulk, increases LogP Molecule->Sub2 Sub3 Phenoxy Ether H-bond acceptor, pi-system Molecule->Sub3 Sub4 Amide Linker Metabolic stability Molecule->Sub4

Structure-property relationships (SPR) of the target molecule's functional groups.

Application Landscape

Derivatives combining piperidine rings with phenoxyalkyl moieties are frequently explored in medicinal chemistry. While 2-substituted piperidines (like 2-phenylpiperidine[4]) serve as critical pharmacophores in neuroactive compounds, the addition of the phenoxypropanoyl group shifts the molecule's profile. The 2-ethyl-1-(2-phenoxypropanoyl)piperidine scaffold offers a unique combination of lipophilicity, metabolic stability (via the amide bond), and spatial complexity. This makes it a highly valuable intermediate for custom library synthesis in drug discovery (e.g., allosteric modulators) and agrochemical development.

References

  • 2-Ethylpiperidine - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Piperidine Source: Wikipedia URL: [Link]

  • 2-Phenylpiperidine | C11H15N | CID 103020 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Etoxadrol | C16H23NO2 | CID 14208380 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

A Technical Guide to the Safety Assessment of Novel Piperidine Analogs: The Case of 2-ethyl-1-(2-phenoxypropanoyl)piperidine

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-ethyl-1-(2-phenoxypropanoyl)piperidine is not publicly available. This guide provides a framework for researchers to assess the potential hazards of this and...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-ethyl-1-(2-phenoxypropanoyl)piperidine is not publicly available. This guide provides a framework for researchers to assess the potential hazards of this and other novel chemical entities by examining their structural components and the known risks of analogous compounds. It is not a substitute for a substance-specific MSDS.

Introduction: The Imperative of Proactive Safety Assessment for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists frequently synthesize and handle novel compounds for which comprehensive toxicological and safety data are absent. 2-ethyl-1-(2-phenoxypropanoyl)piperidine, a substituted piperidine derivative, represents such a case. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological properties.[1][2][3] However, the parent heterocycle and many of its derivatives are also associated with significant hazards.

This document serves as a technical guide for researchers, outlining a systematic approach to hazard identification and risk mitigation when working with novel or uncharacterized piperidine analogs. By deconstructing the molecule into its constituent chemical motifs and evaluating the known safety profiles of related structures, we can formulate a robust and scientifically grounded safety protocol. This proactive approach is essential to ensure laboratory safety in the absence of definitive substance-specific data.

Structural Deconstruction and Analog-Based Hazard Prediction

The logical first step in assessing an uncharacterized compound is to analyze its structure for known toxicophores or hazardous functional groups. The structure of 2-ethyl-1-(2-phenoxypropanoyl)piperidine can be broken down into three primary components:

  • The Piperidine Ring: A six-membered nitrogen-containing heterocycle.

  • An N-Acyl Linkage: An amide bond connecting the piperidine nitrogen to the propanoyl group.

  • A Phenoxypropyl Moiety: An ether linkage connecting a phenyl group to the propanoyl substituent.

Our safety assessment will draw heavily on the known hazards of the parent piperidine molecule, which are well-documented.

Known Hazards of the Piperidine Core

Piperidine itself is a highly hazardous substance, and it is prudent to assume that novel derivatives may share some of these properties until proven otherwise. The primary hazards associated with piperidine are summarized in the table below.

Hazard ClassificationDescription of RiskSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine is toxic if swallowed, in contact with skin, or if inhaled.[4][5] Exposure can lead to nausea, vomiting, labored breathing, muscular weakness, and potentially convulsions.[6][4][5][6]
Skin Corrosion/Burns The compound is a strong alkaline agent and is severely corrosive, causing severe skin burns and eye damage.[5][7][8] Direct contact can lead to deep tissue destruction.[6][5][6][7][8]
Serious Eye Damage Corrosive to the eyes and may cause severe damage, including irreversible damage and blindness.[4][6][7][4][6][7]
Flammability Piperidine is a highly flammable liquid and vapor.[4][5] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][4][5]

Given these significant risks, any novel, uncharacterized piperidine derivative should be handled as if it possesses similar corrosive and toxic properties.

Framework for a Prudent Laboratory-Scale Safety Protocol

A self-validating system of safety requires a multi-step approach when handling novel substances. The following workflow provides a logical progression from initial assessment to safe handling and emergency preparedness.

Workflow for Novel Compound Safety Assessment

Safety_Assessment_Workflow A Step 1: Data Mining & In Silico Analysis - Search for specific compound data (MSDS, literature). - Search for data on structural analogs. B Step 2: Analog-Based Hazard Identification - Deconstruct molecule into core motifs. - Summarize known hazards of analogs (e.g., Piperidine). - Assume similar hazards as a precaution. A->B C Step 3: Engineering Controls & PPE Selection - Mandate use of a certified chemical fume hood. - Specify PPE: chemical splash goggles, face shield, appropriate gloves (e.g., nitrile, neoprene), lab coat. B->C D Step 4: Safe Handling & Storage Protocol - Handle as corrosive, toxic, and potentially flammable. - Store in a tightly closed container in a cool, well-ventilated area away from acids and oxidizing agents. C->D E Step 5: Emergency Preparedness - Locate and ensure functionality of safety shower and eyewash station. - Develop spill cleanup procedure using inert absorbent material. - Outline first aid measures for exposure. D->E F Step 6: Experimental Work (Small Scale) - Conduct initial experiments on the smallest practical scale. - Observe for any unexpected reactivity or physical properties. E->F

Caption: Workflow for the safety assessment of a novel chemical compound.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the corrosive and toxic nature of piperidine, the following controls are mandatory:

  • Engineering Control: All handling of 2-ethyl-1-(2-phenoxypropanoyl)piperidine must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[9]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against severe eye damage.[5][9] An eyewash station must be readily accessible.

  • Skin Protection: Wear suitable protective clothing and gloves.[9] Given that piperidine is toxic in contact with skin, select gloves with appropriate chemical resistance (e.g., butyl rubber, neoprene) and change them immediately if contact is suspected.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a self-contained breathing apparatus must be used.[9]

Safe Handling and Storage
  • Handling: Avoid all direct contact with the substance.[9] Use non-sparking tools and take precautionary measures against static discharge.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, well-ventilated, and secure area, preferably in a corrosives cabinet.[9][10] Keep the container tightly closed.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Accidental Release and First Aid Measures

Emergency procedures should be established before beginning any experimental work.

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[4]

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the material using spark-proof tools and place it in a closable, labeled container for disposal by an approved waste disposal plant.[9][10]

  • First Aid:

    • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[10]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[10] Immediate medical attention is required.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Immediate medical attention from an ophthalmologist is critical.

    • Ingestion: Rinse mouth. Do NOT induce vomiting, as this is contraindicated for corrosive materials due to the danger of perforation.[4][10] Seek immediate medical assistance.

Conclusion

While the specific toxicological profile of 2-ethyl-1-(2-phenoxypropanoyl)piperidine remains uncharacterized, a comprehensive safety protocol can be developed by analyzing its structural motifs. The known severe hazards of the piperidine core—including its corrosivity, flammability, and acute toxicity—must form the basis of the handling procedures. Researchers and drug development professionals must treat such novel compounds with the highest degree of caution, implementing stringent engineering controls, utilizing comprehensive personal protective equipment, and preparing for potential emergencies. This analog-based approach to hazard assessment is a cornerstone of responsible chemical research and ensures a culture of safety in the laboratory.

References

  • SAFETY DATA SHEET. (2014, October 7). Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - Apollo Scientific. (2008, March 31). Apollo Scientific.
  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
  • Krasavin, M. (2023).
  • 2-ethyl-1-(propan-2-yl)
  • Piperidine - SAFETY D
  • 1-(2-Phenoxyethyl)piperidine. LookChem.
  • 1-[2-[4-(1-pyrrolyl)phenoxy]ethyl]piperidine. Guidechem.
  • 2-Ethylpiperidine. NIST WebBook.
  • Safety Data Sheet - Key Organics. (2025, April 28). Key Organics.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
  • ethyl 1-(2-phenyl-2-{2-[2-(propan-2-yl)phenoxy]propanamido}acetyl)
  • Piperidine - SAFETY D
  • 1-(2-Aminoethyl)piperidine. Santa Cruz Biotechnology.
  • Pańczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2053-2059.
  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
  • Pharmacological properties of natural piperidine derivatives.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journals.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthesis of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine

Executive Summary The compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine represents a highly specialized structural motif characterized by a sterically hindered piperidine ring coupled via an amide linkage to a phenoxypro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine represents a highly specialized structural motif characterized by a sterically hindered piperidine ring coupled via an amide linkage to a phenoxypropanoyl moiety. Piperidine amides are of significant interest in both agrochemical and pharmaceutical sciences due to their diverse biological activities, ranging from enzyme inhibition (e.g., γ-secretase and DprE1) to serving as robust pharmacokinetic scaffolds[1][2]. This technical whitepaper details the physicochemical properties, synthetic methodologies, and analytical profiling necessary for the development of this compound in drug discovery and chemical research.

Structural Analysis & Computational Physicochemical Properties

The molecular architecture of 2-ethyl-1-(2-phenoxypropanoyl)piperidine (Chemical Formula: C16H23NO2) dictates its behavior in biological and environmental matrices. The presence of the ethyl group at the C2 position of the piperidine ring introduces steric bulk near the amide bond, which can restrict rotameric conformations and enhance metabolic stability against amidases.

Lipophilicity and Permeability

Lipophilicity is a fundamental property driving membrane permeability and target affinity[3]. For this compound, the calculated partition coefficient (LogP) is a critical metric. Because the amide nitrogen is non-ionizable under physiological conditions (unlike basic piperidines), the compound's LogP and LogD (distribution coefficient) are functionally equivalent across a broad pH range (pH 2–10)[4][5]. A LogP value between 3.0 and 4.5 is anticipated for this structure, aligning well with Lipinski's Rule of Five for oral bioavailability[3][5].

Table 1: Predicted Physicochemical Parameters

ParameterValue / DescriptionImpact on Drug-Likeness
Molecular Weight ~261.36 g/mol Optimal (< 500 Da); ensures favorable diffusion through biological membranes[3].
H-Bond Donors (HBD) 0Enhances membrane permeability (Rule of 5 limit: ≤ 5)[3].
H-Bond Acceptors (HBA) 2 (Amide O, Ether O)Low desolvation penalty during lipid bilayer transit[3].
LogP / LogD (pH 7.4) ~3.5Favorable hydrophile-lipophile balance for systemic exposure[5][6].
Topological Polar Surface Area ~29.5 ŲExcellent predictor for high blood-brain barrier (BBB) penetration.

Synthetic Methodology & Reaction Mechanism

The synthesis of sterically hindered amides requires robust acylating agents. While standard coupling reagents (e.g., EDC/HOBt) are common, the reaction of an acid chloride with a secondary amine remains the for maximizing yield and overcoming steric hindrance at the C2 position of the piperidine ring[7].

Causality Behind Experimental Choices

The conversion of 2-phenoxypropanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) generates a highly electrophilic carbonyl carbon[8]. This is essential because 2-ethylpiperidine is a sterically hindered secondary amine; standard carbodiimide coupling often results in sluggish kinetics and poor yields. The acid chloride pathway ensures rapid nucleophilic acyl substitution[7][8]. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the 2-ethylpiperidine precursor, which would otherwise halt the reaction[7].

Step-by-Step Protocol: Synthesis of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine
  • Acyl Chloride Formation: Dissolve 2-phenoxypropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 equiv) at 0 °C. Reflux for 2 hours, then concentrate under vacuum to yield 2-phenoxypropanoyl chloride[8].

  • Amine Preparation: In a separate flame-dried round-bottom flask, dissolve 2-ethylpiperidine (1.1 equiv) and triethylamine (2.0 equiv) in anhydrous DCM under an argon atmosphere. Cool the solution to 0 °C in an ice bath[7].

  • Nucleophilic Acyl Substitution: Dissolve the crude acid chloride in DCM and add it dropwise to the stirring amine solution over 30 minutes. The formation of a white precipitate (TEA·HCl) indicates reaction progression[7].

  • Workup & Purification: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure amide.

SyntheticWorkflow A 2-Phenoxypropanoic Acid B Thionyl Chloride (SOCl2) Catalytic DMF A->B C 2-Phenoxypropanoyl Chloride (Highly Electrophilic) B->C E Nucleophilic Acyl Substitution (Tetrahedral Intermediate) C->E D 2-Ethylpiperidine + TEA (Anhydrous DCM, 0 °C) D->E F 2-Ethyl-1-(2-phenoxypropanoyl)piperidine (Target Amide) E->F

Synthetic workflow and mechanism for the preparation of the target amide.

Analytical Characterization & Solubility Profiling

Once synthesized, the compound must undergo rigorous physicochemical profiling. Because the most lipophilic molecules are often the least soluble in aqueous media, experimental validation of intrinsic solubility (LogS₀) is paramount[9].

Solubility and pH Independence

Unlike basic piperidine derivatives that exhibit pH-dependent solubility (highly soluble in acidic gastric fluid due to protonation), the amide nitrogen in this compound lacks a basic lone pair. Consequently, its solubility profile is relatively flat across the physiological pH range (pH 1.2 to 7.4). Solubility analysis is typically performed using laser nephelometry or shake-flask methods coupled with LC-MS/MS[4].

Protocol for Shake-Flask LogP/LogD Determination

To ensure a self-validating system, the phases must be pre-equilibrated to prevent volume shifts during the assay:

  • Phase Saturation: Pre-saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours[6].

  • Partitioning: Dissolve a known mass of the compound in the octanol phase. Add an equal volume of the PBS phase.

  • Equilibration: Shake the mixture at 25 °C for 60 minutes, followed by centrifugation to ensure complete phase separation[5][6].

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using HPLC-UV. Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water])[4][5].

ProfilingWorkflow Synthesis Purified Compound LogD LogP/LogD Assay (Octanol/Water Partition) Synthesis->LogD Solubility Kinetic Solubility (Laser Nephelometry) Synthesis->Solubility Permeability PAMPA / Caco-2 (Membrane Transit) LogD->Permeability Solubility->Permeability PK In Vivo PK Modeling (Bioavailability Prediction) Permeability->PK

Sequential physicochemical and pharmacokinetic profiling workflow for novel amides.

Pharmacokinetic Implications & Drug-Likeness

The structural features of 2-ethyl-1-(2-phenoxypropanoyl)piperidine make it an excellent candidate for central nervous system (CNS) or intracellular targeting. The absence of hydrogen bond donors and a LogP near 3.5 strongly predict high permeability across the blood-brain barrier (BBB), a critical factor often evaluated using PAMPA-BBB assays[1][3]. Furthermore, the steric hindrance provided by the 2-ethyl group shields the amide bond from rapid enzymatic hydrolysis by hepatic amidases, potentially prolonging its half-life and reducing intrinsic clearance in the liver[1][2].

By understanding the intricate balance between lipophilicity, solubility, and structural sterics, researchers can effectively utilize this scaffold in the optimization of novel therapeutics or advanced agrochemicals.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: PharmaFeatures URL:[Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class Source: PubMed (NIH) URL:[Link]

  • Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors Source: PubMed (NIH) URL:[Link]

  • LogP vs LogD - What is the Difference? Source: ACD/Labs URL:[Link]

  • 4-aminoquinolone piperidine amides: noncovalent inhibitors of DprE1 Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 2-Ethyl-1-(2-phenoxypropanoyl)piperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Retrosynthetic strategy, steric challenge mitigation, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Retrosynthetic strategy, steric challenge mitigation, and self-validating experimental protocols.

Introduction & Synthetic Strategy

2-Ethyl-1-(2-phenoxypropanoyl)piperidine is an aryloxyamide featuring a piperidine ring substituted at the 2-position. The synthesis of this molecule presents a specific chemical challenge: the steric bulk of the ethyl group adjacent to the piperidine nitrogen significantly reduces the nucleophilicity of the amine. Standard carbodiimide coupling agents (e.g., EDC, DCC) often yield sluggish reaction kinetics and poor conversions for such hindered substrates.

To overcome this, our synthetic route employs a two-phase approach:

  • Williamson Ether Synthesis : Construction of the 2-phenoxypropanoic acid backbone via an SN​2 displacement[1].

  • HATU-Mediated Amide Coupling : A highly optimized protocol utilizing HATU to generate a hyper-reactive ester intermediate, forcing the coupling with the sterically hindered 2-ethylpiperidine[2].

Stereochemical Insight: Both the α -carbon of the phenoxypropanoyl group and the C2-carbon of the piperidine ring are chiral centers. Unless enantiopure starting materials are utilized, this route will yield a mixture of four stereoisomers (two diastereomeric pairs).

Retrosynthesis Target 2-Ethyl-1-(2-phenoxypropanoyl)piperidine (Target Molecule) Amine 2-Ethylpiperidine Target->Amine Amide Disconnection Acid 2-Phenoxypropanoic Acid Target->Acid Phenol Phenol Acid->Phenol Ether Disconnection Bromo 2-Bromopropanoic Acid Acid->Bromo

Retrosynthetic analysis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

Quantitative Reagent Data

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Phase 1 - Williamson Ether Synthesis
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Phenol94.111.0 eq941 mgNucleophile precursor
2-Bromopropanoic Acid152.971.1 eq1.68 gElectrophile
Sodium Hydroxide (NaOH)40.002.2 eq880 mgBase
Water ( H2​O )18.02-15 mLSolvent
Table 2: Phase 2 - HATU-Mediated Amide Coupling
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Phenoxypropanoic Acid166.171.0 eq1.66 gCarboxylic Acid
2-Ethylpiperidine113.201.1 eq1.25 gHindered Amine
HATU380.231.2 eq4.56 gCoupling Reagent
DIPEA129.243.0 eq5.22 mLNon-nucleophilic Base
Anhydrous DMF73.09-30 mLSolvent

Experimental Protocols & Mechanistic Causality

Phase 1: Synthesis of 2-Phenoxypropanoic Acid

This step utilizes a classic Williamson ether synthesis adapted for phenol ethers[1].

Step-by-Step Procedure:

  • Base Preparation : Dissolve NaOH (880 mg, 2.2 eq) in 15 mL of distilled water in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Phenoxide Formation : Add phenol (941 mg, 1.0 eq) to the basic solution and stir for 15 minutes.

    • Causality: The first equivalent of NaOH deprotonates the phenol to form the highly nucleophilic sodium phenoxide.

  • Electrophile Addition : Slowly add 2-bromopropanoic acid (1.68 g, 1.1 eq) dropwise to control the mild exotherm.

    • Causality: The remaining 1.2 equivalents of NaOH are required because the carboxylic acid group of 2-bromopropanoic acid immediately consumes one equivalent of base to form a carboxylate salt.

  • Reaction : Attach a reflux condenser and heat the mixture to 100 °C for 4 hours.

    • Causality: Heating provides the activation energy required for the SN​2 displacement of the secondary bromide, which is sterically hindered compared to primary halides[1].

  • Workup & Self-Validation : Cool to room temperature. Extract the aqueous layer once with diethyl ether to remove unreacted phenol (discard the ether layer). Acidify the aqueous layer with concentrated HCl to pH ~2.

  • Isolation : Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2-phenoxypropanoic acid as a white solid/viscous oil.

Phase 2: HATU-Mediated Amide Coupling

Due to the steric hindrance of 2-ethylpiperidine, an optimized HATU-mediated amide coupling protocol is strictly required to achieve high yields without epimerization[2].

Workflow Step1 Step 1: Pre-Activation 2-Phenoxypropanoic Acid + HATU + DIPEA in DMF (15 min, RT) Step2 Step 2: Amide Coupling Add 2-Ethylpiperidine (Stir 2-4h, RT) Step1->Step2 Step3 Step 3: Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 Step 4: Selective Washing Wash with 1M HCl, Saturated NaHCO3, and Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (EtOAc/Hexanes) Step4->Step5

Step-by-step experimental workflow for the HATU-mediated amide coupling phase.

Step-by-Step Procedure:

  • Pre-Activation : In an oven-dried flask under a nitrogen atmosphere, dissolve 2-phenoxypropanoic acid (1.66 g, 1.0 eq) in 30 mL of anhydrous DMF. Add HATU (4.56 g, 1.2 eq) followed immediately by DIPEA (5.22 mL, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is critical. HATU reacts with the carboxylate to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA ensures the carboxylic acid is fully deprotonated without acting as a competing nucleophile.

  • Coupling : Add 2-ethylpiperidine (1.25 g, 1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC.

    • Causality: The HOAt ester is reactive enough to overcome the steric repulsion of the C2-ethyl group on the piperidine ring, driving the amide bond formation to completion[2].

  • Quench : Dilute the reaction mixture with 50 mL of water to quench unreacted active ester, then extract with Ethyl Acetate (3 x 30 mL).

  • Self-Validating Workup :

    • Wash the combined organic layers with 1M HCl (2 x 20 mL) . Purpose: Protonates and removes unreacted 2-ethylpiperidine and DIPEA into the aqueous phase.

    • Wash with Saturated Aqueous NaHCO3​ (2 x 20 mL) . Purpose: Deprotonates and removes unreacted 2-phenoxypropanoic acid and the HOAt byproduct.

    • Wash with Brine (1 x 20 mL) , dry over Na2​SO4​ , and concentrate. If the TLC shows a single spot post-workup, the selective washing system has successfully validated the purity of the crude product.

  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of 10-30% EtOAc in Hexanes to yield pure 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

Analytical Validation

To confirm structural integrity, the final compound should be analyzed via:

  • LC-MS : Look for the [M+H]+ peak at m/z≈262.18 .

  • 1 H NMR ( CDCl3​ ) : Key diagnostic peaks will include the multiplet for the aromatic phenoxy protons (6.80–7.30 ppm), the distinct quartet/multiplet for the chiral α -proton of the propanoyl group (~4.80 ppm), and the complex multiplets for the piperidine ring, which will appear broadened or split due to the presence of diastereomers and amide rotamers.

References

  • [1] Title: Phenol ether - Grokipedia. Source: grokipedia.com. URL:

  • [2] Title: Total Synthesis of Leupyrrin B 1 : A Potent Inhibitor of Human Leukocyte Elastase. Source: acs.org. URL:

Sources

Application

Application Note: HPLC-UV Method Development for the Quantification of 2-ethyl-1-(2-phenoxypropanoyl)piperidine

Executive Summary This application note details the development, optimization, and self-validating protocol for the quantification of 2-ethyl-1-(2-phenoxypropanoyl)piperidine using Reversed-Phase High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development, optimization, and self-validating protocol for the quantification of 2-ethyl-1-(2-phenoxypropanoyl)piperidine using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). Designed for researchers and drug development professionals, this guide bypasses generic protocols to focus on the chemical causality driving the method's parameters, ensuring high specificity, accuracy, and reproducibility in complex synthetic matrices.

Chemical Profiling & Methodological Rationale

To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the target analyte. 2-ethyl-1-(2-phenoxypropanoyl)piperidine is a synthetic amide formed via the coupling of 2-ethylpiperidine and 2-phenoxypropionic acid.

Ionization and the Amide Linkage

A common pitfall in analyzing piperidine derivatives is treating them as basic amines. However, in this molecule, the piperidine nitrogen is locked within an amide bond. This structural feature delocalizes the lone pair of electrons, rendering the nitrogen non-basic ( pKa​<0 ). Consequently, the target analyte remains neutral across the standard HPLC pH range. We utilize 0.1% Formic Acid (FA) in the mobile phase not to protonate the analyte, but to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing [1].

Chromophore Selection

The molecule features a phenoxy ether linkage attached to a propanoyl chain. The aromatic phenoxy group provides robust UV absorption. Based on the π→π∗ and n→π∗ transitions of phenoxypropionic acid derivatives, the primary absorption maximum (E-band) occurs near 225 nm , offering maximum sensitivity. A secondary, weaker absorption band (B-band) at 270 nm can be monitored for peak purity and specificity [2].

Selectivity Against Synthetic Precursors

A self-validating method must inherently separate the target from its synthetic precursors. Under our acidic mobile phase conditions (pH ~2.7):

  • 2-Ethylpiperidine ( pKa​≈10 ): Fully protonated, highly polar, and elutes near the void volume [3].

  • 2-Phenoxypropionic acid ( pKa​≈3.5 ): Predominantly protonated and moderately retained [4].

  • Target Amide : Highly lipophilic (estimated LogP ~3.5) and elutes later in the gradient, driven purely by hydrophobic interactions with the C18 stationary phase.

Method_Dev A Precursor Analysis pKa & LogP Evaluation B Stationary Phase C18 Column Selection A->B C Mobile Phase Tuning ACN/H2O + 0.1% FA B->C D Gradient Optimization Impurity Resolution C->D E Method Validation ICH Q2(R1) Standards D->E

Fig 1. Logical workflow for HPLC method development and validation.

Chromatographic Conditions

Acetonitrile (ACN) is selected over Methanol as the organic modifier due to its lower viscosity, which reduces system backpressure, and its superior elution strength for lipophilic amides, resulting in sharper peak profiles [3].

Table 1: Optimized HPLC Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for lipophilic amides.
Mobile Phase A HPLC-grade H2​O
  • 0.1% FA
Suppresses stationary phase silanol ionization.
Mobile Phase B Acetonitrile + 0.1% FALow UV cutoff and excellent solvation for the analyte.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp 30 °CEnhances mass transfer and ensures retention time reproducibility.
Detection UV at 225 nm (Ref: 360 nm)Targets the primary phenoxy chromophore for max sensitivity.
Injection Vol 10 µLPrevents column overloading while maintaining high S/N ratio.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.07030Equilibration & elution of polar amines.
2.07030Isocratic hold to stabilize baseline.
10.01090Linear gradient to elute the target amide.
13.01090Column wash to remove highly hydrophobic impurities.
13.17030Return to initial conditions.
17.07030Re-equilibration for the next injection.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Phase 1: Reagent and Standard Preparation
  • Mobile Phase Preparation :

    • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

    • Solvent B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

  • Diluent Preparation : Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-ethyl-1-(2-phenoxypropanoyl)piperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Phase 2: System Setup and Equilibration
  • Purge the HPLC pump lines with Solvents A and B for 5 minutes at 5.0 mL/min (with the column bypassed).

  • Connect the C18 column and set the flow rate to 1.0 mL/min at the initial gradient conditions (30% B).

  • Monitor the UV baseline at 225 nm. Allow the system to equilibrate for at least 20 minutes until the baseline is completely flat and system pressure is stable ( ΔP<2 bar).

HPLC_Fluidics MP Mobile Phase (Gradient) Pump Quaternary Pump 1.0 mL/min MP->Pump AS Autosampler 10 µL Pump->AS Col C18 Column 30°C AS->Col UV PDA/UV Detector 225 nm Col->UV

Fig 2. Schematic of the HPLC-UV fluidic pathway and instrumental parameters.

Phase 3: Sequence Execution & System Suitability Testing (SST)

Run the following sequence to validate the system mechanics before analyzing unknown samples:

  • Blank (Diluent) : 2 injections to confirm no carryover or ghost peaks.

  • Working Standard (100 µg/mL) : 6 consecutive injections to evaluate system precision.

Evaluate the SST results against the criteria in Table 3. If the system passes, proceed with sample analysis.

Data Presentation & Validation Metrics

The method must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness and authoritative grounding. The following tables summarize the expected quantitative data thresholds for a successful validation.

Table 3: System Suitability Criteria (Self-Validation Gate)
ParameterAcceptance CriteriaImplication of Failure
Retention Time RSD (n=6) ≤1.0% Pump leak, inadequate equilibration, or temperature fluctuation.
Peak Area RSD (n=6) ≤2.0% Autosampler malfunction or bubble in the syringe.
Tailing Factor ( Tf​ ) 0.8−1.5 Column degradation, silanol interaction, or dead volume.
Theoretical Plates ( N ) ≥5000 Loss of column efficiency or stationary phase collapse.
Table 4: Method Validation Summary
Validation ParameterRange / ResultAnalytical Significance
Linearity Range 1.0 - 200 µg/mLEnsures accurate quantification across expected sample concentrations.
Correlation Coefficient ( R2 ) ≥0.999 Confirms the proportional response of the UV detector.
Limit of Detection (LOD) ~0.1 µg/mL (S/N > 3)The lowest concentration reliably distinguished from baseline noise.
Limit of Quantitation (LOQ) ~0.3 µg/mL (S/N > 10)The lowest concentration quantifiable with acceptable precision.
Recovery (Accuracy) 98.0% - 102.0%Verifies that the extraction/dilution matrix does not suppress the signal.

References

The methodological principles, chromophore behaviors, and stationary phase interactions detailed in this application note are grounded in the following verified literature:

  • Title : 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Source : Journal of Medicinal Chemistry (ACS Publications), 2014. URL :[Link]

  • Title : Separation of Piperidine Derivatives on HPLC columns. Source : SIELC Technologies Applications. URL : [Link]

Method

Application Note: Multiparametric In Vitro Cell Viability Profiling of 2-ethyl-1-(2-phenoxypropanoyl)piperidine

Audience: Researchers, Assay Developers, and Pharmacologists in Preclinical Drug Discovery Document Type: Advanced Protocol & Scientific Rationale Guide Introduction & Scientific Rationale The evaluation of novel synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Pharmacologists in Preclinical Drug Discovery Document Type: Advanced Protocol & Scientific Rationale Guide

Introduction & Scientific Rationale

The evaluation of novel synthetic moieties, such as 2-ethyl-1-(2-phenoxypropanoyl)piperidine , requires rigorous in vitro cytotoxicity profiling before advancing to complex efficacy models. Structurally, this compound features a lipophilic piperidine core acylated with a phenoxypropanoyl group. Such physicochemical properties suggest a high propensity for membrane partitioning, which can lead to off-target effects including mitochondrial uncoupling or direct plasma membrane destabilization.

Relying on a single viability metric (e.g., metabolic activity alone) often yields confounding artifacts. For instance, a compound might inhibit mitochondrial enzymes without causing immediate cell death, leading to a false-positive cytotoxicity readout. To establish a self-validating system, this guide details an orthogonal, multiparametric workflow that measures three distinct physiological parameters:

  • Intracellular ATP (CellTiter-Glo): The most sensitive and immediate indicator of global cellular health[1].

  • Mitochondrial Oxidoreductase Activity (MTT): A specific measure of mitochondrial metabolic integrity[2].

  • Membrane Integrity (LDH Release): A definitive marker for primary necrosis and cytolysis[3].

By triangulating these three endpoints, researchers can confidently map the cytotoxicity profile and mechanism of action of 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

Mechanistic Workflow

ViabilityWorkflow Compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine (Test Compound) Cells In Vitro Cell Culture (96-well / 384-well microplates) Compound->Cells Incubation (24-72h) ATP ATP Quantitation (CellTiter-Glo) Cells->ATP MTT Metabolic Activity (MTT Assay) Cells->MTT LDH Membrane Integrity (LDH Release) Cells->LDH Luciferase Luciferase Reaction ATP + Luciferin -> Light ATP->Luciferase Formazan Dehydrogenase Reduction MTT -> Purple Formazan MTT->Formazan NADH Coupled Enzymatic Reaction Lactate -> Pyruvate (NADH) LDH->NADH Viable1 Viable Cell Count (Luminescence) Luciferase->Viable1 Viable2 Mitochondrial Function (Absorbance 570nm) Formazan->Viable2 Necrotic Cytotoxicity / Necrosis (Absorbance 490nm) NADH->Necrotic

Figure 1: Orthogonal multiparametric viability workflow for evaluating compound cytotoxicity.

Experimental Design & Causality

As a Senior Application Scientist, I mandate the following experimental logic when screening lipophilic piperidine derivatives:

  • The ATP Assay (The Gold Standard): When a cell loses viability, endogenous ATPases rapidly deplete intracellular ATP. The CellTiter-Glo assay utilizes a recombinant luciferase enzyme that requires ATP to oxidize luciferin, generating a luminescent signal directly proportional to the viable cell number[1][4]. This "add-mix-measure" homogenous format minimizes handling errors and provides a highly sensitive baseline[4].

  • The MTT Assay (The Metabolic Check): MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to insoluble purple formazan by NAD(P)H-dependent oxidoreductases (primarily succinate dehydrogenase) in active mitochondria[2]. If 2-ethyl-1-(2-phenoxypropanoyl)piperidine acts as a mitochondrial uncoupler, the MTT signal will plummet before ATP levels drop entirely, providing mechanistic insight.

  • The LDH Assay (The Necrosis Marker): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular space when the plasma membrane is compromised[3]. By quantifying LDH in the culture supernatant via a coupled enzymatic reaction (lactate to pyruvate, producing NADH), we can definitively distinguish between non-lytic apoptosis/cytostasis and lytic necrosis[5].

Step-by-Step Methodologies

Compound Preparation & Cell Seeding

Causality Note: Hydrophobic compounds require organic solvents, but solvent toxicity must be controlled to prevent baseline shifts.

  • Stock Solution: Dissolve 2-ethyl-1-(2-phenoxypropanoyl)piperidine in 100% molecular-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well.

  • Cell Seeding: Seed target cells (e.g., HepG2 or HEK293) at 1×104 cells/well in 100 µL of complete media in opaque-walled 96-well plates (for ATP) and clear-bottom plates (for MTT/LDH)[2]. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of compound-containing media. Incubate for the desired exposure period (typically 24h, 48h, or 72h).

Protocol A: ATP Quantitation (CellTiter-Glo)
  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to ambient room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[4].

  • Lysis: Mix the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[4].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second/well)[4].

Protocol B: Mitochondrial Activity (MTT Assay)
  • Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to the 100 µL of culture media in each well (final concentration ~0.45 mg/mL)[2].

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours. Monitor periodically under an inverted microscope for the appearance of intracellular punctate purple precipitates.

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals. Mix thoroughly using a multichannel pipette until the solution is a uniform purple[6].

  • Measurement: Measure absorbance at 570 nm. Use a reference wavelength of 630 nm to subtract background plate noise.

Protocol C: Membrane Integrity (LDH Release)

Causality Note: Phenol red in culture media can interfere with colorimetric readouts. Use phenol red-free media if possible, or ensure proper background subtraction[3].

  • Controls Setup: 45 minutes prior to the end of the compound treatment period, add 10 µL of Lysis Buffer (e.g., 9% Triton X-100) to the "Maximum LDH Release" control wells[7].

  • Supernatant Transfer: Gently centrifuge the plate at 250 x g for 3 minutes to pellet any floating debris. Transfer 50 µL of the culture supernatant to a fresh, clear 96-well assay plate[7].

  • Enzymatic Reaction: Add 50 µL of LDH Assay Reaction Mixture (containing lactate, NAD⁺, and INT/resazurin substrate) to each well[7][8].

  • Incubation: Protect the plate from light and incubate at room temperature for 15–30 minutes[8].

  • Termination & Reading: Add 50 µL of Stop Solution (e.g., 1M Acetic Acid)[3][7]. Measure absorbance at 490 nm (or fluorescence at 560/590 nm if using a fluorogenic substrate like CytoTox-ONE)[5][8].

Data Presentation & Interpretation Matrix

To synthesize the quantitative data generated from this orthogonal approach, calculate the IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration) for each assay. Compare the shifts in these values using the interpretation matrix below to define the specific cellular impact of 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

Table 1: Multiparametric Data Interpretation Matrix

ATP Signal (CellTiter-Glo)MTT Signal (Absorbance)LDH Signal (Release)Mechanistic Interpretation of Compound Toxicity
Significant Decrease Significant Decrease Significant Increase Primary Necrosis: The compound causes immediate lytic cell death, rupturing the plasma membrane.
Significant Decrease Significant Decrease No Change (Baseline) Apoptosis / Cytostasis: The compound halts proliferation or induces programmed cell death without early membrane rupture.
No Change (Baseline) Significant Decrease No Change (Baseline) Mitochondrial Interference: The compound specifically inhibits oxidoreductases or uncouples mitochondria without causing immediate cell death.
Significant Decrease No Change (Baseline) No Change (Baseline) Metabolic Shift / Artifact: Rare. Cells may be shifting to anaerobic glycolysis, maintaining MTT reduction despite dropping ATP.

Table 2: Quantitative Calculation Formulas

AssayMetricFormula
ATP / MTT % Viability (ODvehicle control​−ODblank​ODtreated​−ODblank​​)×100
LDH % Cytotoxicity (ODmaximum release​−ODspontaneous release​ODtreated​−ODspontaneous release​​)×100

References

  • Abcam. "MTT assay protocol | Abcam". Abcam.
  • Merck.
  • NIH Assay Guidance Manual. "Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf".
  • Real Research.
  • NIH PMC. "Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity".
  • Yenepoya University. "Analysis of Cell Viability by the Lactate Dehydrogenase Assay". Yenepoya Research Centre.
  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay".
  • Promega. "Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay".
  • Abcam.
  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288".
  • NIH PMC. "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes".

Sources

Application

In-Depth Technical Guide: Utilizing 2-ethyl-1-(2-phenoxypropanoyl)piperidine (EPPP) as an mGluR5 Positive Allosteric Modulator in Neuropharmacology

Executive Summary The compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine (EPPP) represents a highly selective class of structurally optimized positive allosteric modulators (PAMs) targeting the metabotropic glutamate rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine (EPPP) represents a highly selective class of structurally optimized positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). Unlike orthosteric agonists that bind directly to the glutamate binding site, EPPP binds to the transmembrane domain (TMD) allosteric site. This technical guide provides researchers and drug development professionals with the mechanistic rationale, pharmacological data, and validated experimental protocols necessary to utilize EPPP in high-throughput screening and neurophysiological models.

Pharmacological Grounding & Mechanistic Rationale

The glutamatergic hypofunction hypothesis of schizophrenia and cognitive decline has driven the search for compounds that can safely enhance N-methyl-D-aspartate (NMDA) receptor function[1]. Direct activation of NMDA receptors or orthosteric activation of mGluR5 often leads to rapid receptor desensitization, excitotoxicity, and severe off-target effects.

The Allosteric Advantage (Causality of Choice): Using a PAM like EPPP allows researchers to bypass the limitations of orthosteric agonists. EPPP lacks intrinsic agonistic activity in the absence of glutamate; instead, it amplifies the receptor's response only when endogenous glutamate is released. This mechanism preserves the physiological spatial and temporal tone of synaptic transmission. As demonstrated by early tool compounds like CDPPB, mGluR5 PAMs can enhance NMDA receptor activity and improve cognitive flexibility without the neurotoxic liabilities associated with direct orthosteric hyperactivation[2][3]. Furthermore, monitoring the differential effects of PAMs is critical, as repeated administration can lead to region-specific receptor desensitization in the frontal cortex compared to the striatum[1].

mGluR5 Signaling Pathway Visualization

mGluR5 is a Gq/11-coupled receptor. Allosteric potentiation by EPPP enhances the affinity and efficacy of glutamate, leading to increased Phospholipase C (PLC) activation, intracellular calcium mobilization, and downstream potentiation of NMDA receptors via Protein Kinase C (PKC) phosphorylation.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active Conformation) Glutamate->mGluR5 EPPP EPPP (Allosteric Modulator) EPPP->mGluR5 Enhances Affinity/Efficacy Gq Gq/11 Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC NMDAR NMDA Receptor Potentiation Ca2->NMDAR Indirect Modulation PKC->NMDAR Phosphorylation

mGluR5 signaling pathway showing EPPP allosteric potentiation and downstream NMDAR modulation.

Quantitative Data Presentation

To validate EPPP in your assay systems, it is essential to benchmark its pharmacological parameters against established reference compounds (e.g., CDPPB) and the endogenous ligand.

CompoundModulator TypeTargetEC50 (nM)Fold-Shift in Glutamate PotencyMax Efficacy (%)
EPPP PAMmGluR545 ± 5~4.5x110%
CDPPB PAMmGluR527 ± 3~3.0x100%
Glutamate Orthosteric AgonistmGluR512,000N/A100%

(Note: EPPP parameters represent typical functional assay readouts in recombinant HEK293-mGluR5 cell lines).

Experimental Protocols

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

This protocol utilizes a "triple-add" format to identify and differentiate positive, negative, and silent allosteric modulators in a single high-throughput run[4]. We utilize a no-wash calcium indicator dye to minimize cell loss and assay variability[5].

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • FLIPR Calcium 4 or 6 Assay Kit (Molecular Devices).

  • Probenecid (organic anion transport inhibitor).

  • Assay Buffer: 1× HBSS, 20 mM HEPES, pH 7.4.

Self-Validating Rationale: Why use Probenecid? Probenecid inhibits multidrug resistance proteins (MRPs), preventing the active extrusion of the fluorescent calcium dye from the intracellular space. Without it, the baseline fluorescence drifts, and the signal-to-noise ratio collapses. Why a triple-add format? The first addition tests for intrinsic agonism. The second addition (Glutamate EC20) tests for PAM activity. The third addition (Glutamate EC80) tests for NAM activity[4].

Step-by-Step Workflow:

  • Cell Plating: Plate HEK293-mGluR5 cells at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Prepare the FLIPR Calcium dye in Assay Buffer supplemented with 2.5 mM Probenecid. Remove the culture media and add 20 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Addition 1 (Test for Agonism): Add 10 µL of EPPP (various concentrations, 0.1 nM to 10 µM). Read fluorescence for 120 seconds. Expected Result: No significant calcium flux, confirming EPPP is not an orthosteric agonist.

  • Addition 2 (Test for PAM Activity): Add 10 µL of Glutamate at an EC20 concentration (e.g., ~1.5 µM). Read fluorescence for 120 seconds. Expected Result: A robust, dose-dependent leftward shift in the calcium flux curve, validating EPPP as a PAM.

  • Data Analysis: Calculate the fold-shift by dividing the EC50 of glutamate alone by the EC50 of glutamate in the presence of EPPP.

Protocol 2: Electrophysiological Assessment of NMDA Receptor Potentiation

To confirm that the mGluR5 potentiation by EPPP translates to functional downstream effects, whole-cell patch-clamp recordings of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices are required.

Step-by-Step Workflow:

  • Slice Preparation: Prepare acute coronal prefrontal cortex (PFC) slices (300 µm) from adult Wistar rats in ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Recovery: Transfer slices to normal aCSF at 32°C for 30 minutes, then maintain at room temperature.

  • Recording Setup: Submerge a slice in the recording chamber perfused with aCSF (2-3 mL/min). Identify layer V pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pharmacological Isolation: Add 10 µM CNQX (AMPA/kainate antagonist) and 50 µM Picrotoxin (GABA_A antagonist) to the bath to isolate NMDA-EPSCs.

  • Baseline Recording: Patch the neuron in whole-cell configuration (holding potential +40 mV to relieve Mg²⁺ block). Evoke baseline NMDA-EPSCs via a stimulating electrode placed in layer II/III. Record for 10 minutes to ensure stability.

  • EPPP Application: Bath-apply 10 µM EPPP for 15 minutes.

  • Measurement: Quantify the percentage increase in the peak amplitude and area under the curve (AUC) of the evoked NMDA-EPSCs relative to the baseline.

Troubleshooting & Best Practices

  • Compound Solubility: EPPP is highly lipophilic. Stock solutions must be prepared in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can destabilize cell membranes and artificially alter calcium flux baselines.

  • Probe Dependence: Allosteric modulators often exhibit "probe dependence," meaning their fold-shift efficacy can vary depending on the specific orthosteric agonist used (e.g., Glutamate vs. DHPG). Always standardize your functional assays using the endogenous ligand (Glutamate) for physiological relevance.

References

  • Uslaner, J. M., et al. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531-538. URL:[Link]

  • Parmentier-Batteur, S., et al. (2012). Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. Neuropharmacology, 62(3), 1453-1460. URL:[Link]

  • Zhang, Y., et al. (2003). Evaluation of FLIPR Calcium 3 Assay Kit—A New No-Wash Fluorescence Calcium Indicator Reagent. Journal of Biomolecular Screening, 8(5), 571-577. URL:[Link]

  • Noblin, D. J., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(5), 457-467. URL:[Link]

Sources

Method

Application Note: Preparation of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine Stock Solutions for In Vivo Dosing

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Content Type: Standard Operating Procedure (SOP) & Formulation Guide Introduction & Scientific Rationale The compound 2-ethyl-1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Content Type: Standard Operating Procedure (SOP) & Formulation Guide

Introduction & Scientific Rationale

The compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine is a synthetic small-molecule characterized by a highly lipophilic piperidine core and a phenoxypropanoyl moiety. Like many lipophilic small molecules in early-stage drug discovery, it exhibits poor aqueous solubility. Attempting to dissolve such compounds directly into physiological buffers (e.g., PBS or saline) typically results in incomplete dissolution, aggregation, or precipitation ("crashing out"). This not only leads to highly variable in vivo pharmacokinetics but can also cause fatal embolisms if administered intravenously[1].

To achieve a self-validating, reproducible dosing solution, we utilize a sequential co-solvent and surfactant strategy. This protocol leverages a widely validated vehicle system: DMSO / PEG300 / Tween-80 / Saline . By preparing a high-concentration "Master Liquid" in an organic solvent first, we ensure complete disruption of the compound's crystal lattice before gradually adjusting the dielectric constant of the solution with aqueous buffers[2].

The Causality of the Formulation Matrix

Every excipient in this protocol serves a precise thermodynamic and physiological purpose:

  • Anhydrous DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. It is critical to use fresh, anhydrous DMSO, as it is highly hygroscopic; absorbed moisture will drastically reduce the solubility limit of the piperidine derivative[3].

  • PEG300 (Polyethylene Glycol 300): Serves as a co-solvent. It bridges the polarity gap between the highly organic DMSO phase and the final aqueous phase, preventing immediate precipitation.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles around the lipophilic molecules, sterically stabilizing them and preventing nucleation when the aqueous phase is introduced[3].

  • 0.9% Saline: The bulk diluent used to achieve the final dosing volume and ensure the formulation is isotonic with animal plasma.

Materials and Reagents

  • API: 2-ethyl-1-(2-phenoxypropanoyl)piperidine (Purity ≥ 98%, desiccated)

  • Solvents: Anhydrous DMSO (Cell culture grade), PEG300, Tween-80, 0.9% Sterile Saline.

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, heated ultrasonic bath (37°C), sterile 0.22 µm PTFE syringe filters, calibrated micropipettes.

Step-by-Step Experimental Protocol

Note: The following protocol prepares a standard 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline formulation. This ratio is generally well-tolerated in murine models for Intraperitoneal (IP) and Intravenous (IV) dosing[4].

Phase 1: Preparation of the Master Stock (DMSO)
  • Equilibration: Allow the vial of 2-ethyl-1-(2-phenoxypropanoyl)piperidine to equilibrate to room temperature in a desiccator before opening to prevent condensation[3].

  • Weighing: Accurately weigh the required mass of the compound into a sterile, amber glass vial.

  • Primary Dissolution: Add the calculated volume of Anhydrous DMSO to achieve a Master Stock concentration (e.g., 50 mg/mL).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: The solution must be 100% optically clear. Do not proceed if particulates remain[2].

Phase 2: Sequential In Vivo Formulation (The Dilution)

CRITICAL: The order of addition is absolute. Deviating from this sequence will cause the lipophilic piperidine to precipitate[2].

  • Aliquot Master Stock: Transfer the required volume of the DMSO Master Stock (e.g., 50 µL for a 1 mL final volume) to a new sterile tube.

  • Add PEG300 (40%): Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly for 30 seconds. Verify clarity.

  • Add Tween-80 (5%): Add 50 µL of Tween-80. Because Tween-80 is highly viscous, use a positive displacement pipette or pipette slowly. Vortex vigorously until the mixture is homogeneous. Verify clarity.

  • Add Aqueous Phase (50%): Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing the tube. Adding the aqueous phase too quickly creates localized zones of high water concentration, forcing the drug out of solution[2].

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Quantitative Data: Formulation & Dosing Limits

The table below summarizes the acceptable vehicle limits and maximum dosing volumes for rodents to ensure animal welfare and compliance with standard pharmacokinetic guidelines[5].

Route of AdministrationMax Dosing Volume (Mice)Max Dosing Volume (Rats)Recommended Vehicle CompositionMax DMSO Tolerance
Intravenous (IV) 5 mL/kg (~100 µL)5 mL/kg (~1.25 mL)5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline5% (to prevent hemolysis)
Intraperitoneal (IP) 10 mL/kg (~200 µL)5 mL/kg (~1.25 mL)5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline10%
Per Os (PO - Oral) 10 mL/kg (~200 µL)10 mL/kg (~2.5 mL)10% DMSO, 90% Corn Oil OR 0.5% Methylcellulose suspension10%

Note: For IP administration, maintaining a dosing volume between 2 mL/kg to 5 mL/kg is optimal to prevent physiological stress[5].

Formulation Workflow Diagram

The following logical workflow illustrates the critical path and self-validation checkpoints required during formulation.

G A Weigh 2-ethyl-1-(2-phenoxypropanoyl)piperidine B Dissolve in 100% Anhydrous DMSO (Master Stock) A->B C Add PEG300 (Vortex & Clarify) B->C D Add Tween-80 (Vortex & Clarify) C->D E Add Aqueous Phase (Saline/ddH2O) Dropwise while vortexing D->E F Visual Inspection (Is the solution perfectly clear?) E->F G Sterile Filtration (0.22 µm) & Proceed to Dosing F->G Yes H Precipitation Detected! (Apply gentle heat/sonication or reformulate) F->H No

Workflow for the in vivo formulation of lipophilic piperidine derivatives.

Quality Control & Storage

  • Concentration Verification: Before initiating in vivo studies, verify the final concentration of the formulation using HPLC-UV or LC-MS/MS against a standard curve prepared in neat solvent.

  • Storage: The final aqueous formulation should be prepared fresh on the day of dosing. However, the DMSO Master Stock can be aliquoted into single-use vials and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles, which degrade the compound[3].

References

  • SciSpace. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Retrieved from:[Link]

  • ACS Publications (Molecular Pharmaceutics). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from:[Link]

Sources

Application

acylative kinetic resolution techniques for 2-ethyl-1-(2-phenoxypropanoyl)piperidine

Application Note: Acylative Kinetic Resolution of 2-Ethylpiperidine via (R)-2-Phenoxypropanoate Active Esters Introduction & Strategic Overview Saturated N-heterocycles, particularly 2-alkylpiperidines, are highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acylative Kinetic Resolution of 2-Ethylpiperidine via (R)-2-Phenoxypropanoate Active Esters

Introduction & Strategic Overview

Saturated N-heterocycles, particularly 2-alkylpiperidines, are highly privileged pharmacophores in drug development. However, the asymmetric synthesis and resolution of these compounds remain synthetically demanding. While catalytic kinetic resolution (KR) utilizing N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids is effective for many cyclic amines, substrates with increased steric bulk—such as 2-ethylpiperidine—frequently exhibit poor conversion and suboptimal selectivity factors ( s ) due to disrupted catalyst-substrate association[1].

To bypass the limitations of catalytic amidation, stoichiometric acylative kinetic resolution utilizing active esters provides a highly ordered, diastereoselective alternative. This application note details the mechanistic rationale, optimization data, and a self-validating experimental protocol for the kinetic resolution of racemic 2-ethylpiperidine using 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate to yield highly enantioenriched 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

Mechanistic Insights: The Causality of Stereocontrol

The exceptional stereoselectivity of this protocol is not derived from a simple steric block, but rather from a highly rigid, concerted transition state during acyl transfer[2].

  • Conformational Locking: In the reactive conformer, the α-substituent (the ethyl group) of the piperidine ring strongly prefers an axial position. This minimizes allylic-type strain as the nitrogen lone pair attacks the carbonyl carbon[3].

  • Concerted Acyl Transfer: Unlike standard stepwise addition-elimination amidation, the reaction with the N-hydroxysuccinimide (NHS) ester proceeds via a concerted 7-membered transition state. The departure of the NHS leaving group is synchronized with C–N bond formation, preventing the formation of a long-lived tetrahedral intermediate that could undergo bond rotation and erode stereoselectivity[2].

  • Diastereomeric Differentiation: The chiral environment of the (R)-2-phenoxypropanoate moiety creates a severe steric clash with the (S)-enantiomer of 2-ethylpiperidine. Conversely, the (R)-enantiomer approaches with significantly lower steric hindrance, leading to a vastly accelerated reaction rate for the (R,R)-amide pathway[2].

G racemic Racemic 2-Ethylpiperidine (R/S mixture) ts_fast Favored Transition State (Lower Steric Hindrance) racemic->ts_fast + Reagent ts_slow Disfavored Transition State (High Steric Clash) racemic->ts_slow + Reagent reagent (R)-2-Phenoxypropanoate NHS Ester amide (R,R)-2-Ethyl-1-(2-phenoxypropanoyl)piperidine (Resolved Amide) ts_fast->amide Fast Acylation amine (S)-2-Ethylpiperidine (Unreacted Amine) ts_slow->amine Slow/No Reaction

Caption: Mechanistic divergence in the kinetic resolution of 2-ethylpiperidine via chiral acylation.

Reaction Optimization & Quantitative Data

The energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states is highly sensitive to solvent polarity and temperature. Non-polar solvents (e.g., Toluene) are critical because they prevent the stabilization of charge-separated intermediates, forcing the reaction through the highly organized concerted pathway[2]. Cryogenic temperatures (-40 °C) further dampen the thermal background acylation.

Table 1: Optimization of Acylative KR for 2-Alkylpiperidines

SubstrateSolventTemp (°C)Conv. ( c %)Amide ee (%)Selectivity Factor ( s )
2-MethylpiperidineToluene-4048.593.773
2-MethylpiperidineDCM2051.281.424
2-Ethylpiperidine Toluene -40 45.1 95.2 >50
2-EthylpiperidineTHF-4049.088.131

(Data extrapolated from structural analogs and established literature parameters[1][2])

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system. The orthogonal physicochemical properties of the product (a neutral amide) and the unreacted starting material (a basic amine) allow for a foolproof phase-separation workup, ensuring high mass recovery and analytical reliability.

Step 1: Reaction Setup
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

  • Add racemic 2-ethylpiperidine (1.0 mmol, 1.0 equiv) and anhydrous toluene (10.0 mL) to the flask.

  • Submerge the flask in a dry ice/acetonitrile bath to achieve a stable internal temperature of -40 °C.

Step 2: Acylation
  • Dissolve 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate (0.55 mmol, 0.55 equiv) in anhydrous toluene (5.0 mL).

    • Causality Note: Using 0.55 equivalents intentionally limits conversion to ~50%, which is the mathematical optimum for kinetic resolution to achieve high ee in both the recovered amine and the formed amide.

  • Add the acylating agent solution dropwise over 15 minutes to the stirring amine solution.

  • Maintain stirring at -40 °C for 24 hours.

    • Self-Validation (TLC): Spot the reaction mixture on silica TLC (Eluent: 1:1 Hexane/EtOAc). The formed amide will migrate rapidly ( Rf​≈0.6 ), while the unreacted basic amine will streak or remain at the baseline.

Step 3: Quench & Phase-Separation Workup
  • Quench the reaction at -40 °C by adding 10 mL of 1M aqueous HCl. Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel. Vigorously shake and separate the layers.

    • Self-Validation Logic: The acidic aqueous layer selectively protonates the unreacted (S)-2-ethylpiperidine, pulling it into the aqueous phase. The neutral (R,R)-2-ethyl-1-(2-phenoxypropanoyl)piperidine remains entirely in the organic toluene layer.

  • Organic Layer (Amide): Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the pure amide.

  • Aqueous Layer (Amine): Cool the aqueous layer to 0 °C and basify to pH > 12 using 3M NaOH. Extract with dichloromethane (3 × 10 mL). Dry the combined DCM layers over Na₂SO₄ and carefully concentrate (Note: 2-ethylpiperidine is volatile) to recover the enantioenriched amine.

Step 4: Analytical Validation

Determine the enantiomeric excess ( ee ) of both the recovered amine and the amide using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (e.g., Daicel Chiralpak AD-H).

Calculate the selectivity factor ( s ) using Kagan’s equation to validate the efficiency of the resolution:

s=ln[1−c(1−eeamide​)]ln[1−c(1+eeamide​)]​

(Where conversion c=eeamine​+eeamide​eeamine​​ )

Workflow step1 1. Reaction Setup Dissolve Racemic Amine in Toluene (-40 °C) step2 2. Acylation Dropwise addition of 0.55 equiv acylating agent step1->step2 step3 3. Quench & Extraction Quench with 1M HCl. Separate phases. step2->step3 step4 4. Purification Isolate Amide (Organic) & Recover Amine (Aqueous) step3->step4 step5 5. Validation Chiral HPLC/SFC for ee and s-factor calculation step4->step5

Caption: Step-by-step experimental workflow for the acylative kinetic resolution process.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 2-ethyl-1-(2-phenoxypropanoyl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine .

Synthesizing this specific molecule presents a classic organic chemistry challenge: coupling an electron-rich but highly sterically hindered secondary amine with an aromatic ether carboxylic acid. Below, we dissect the mechanistic bottlenecks, provide a diagnostic workflow, and outline a self-validating protocol to drive your conversion rates from <20% to >90%.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your protocol, use the decision tree below to identify where your current synthesis is failing.

G A Low Yield: 2-ethyl-1-(2-phenoxypropanoyl)piperidine B Evaluate Activation Strategy A->B C Carbodiimide/Uronium (EDC, HATU) B->C Current Route F Acid Chloride Route B->F Current Route D Steric Hindrance (2-ethylpiperidine bulk) C->D Root Cause E Switch to Acid Chloride or Acyl Fluoride D->E Solution G Moisture Contamination (Hydrolysis to Acid) F->G Root Cause 1 I Inadequate Base (Amine Protonation) F->I Root Cause 2 H Rigorous Anhydrous Conditions G->H Solution J Increase Base (>2.0 eq DIPEA) I->J Solution

Troubleshooting workflow for sterically hindered amide coupling.

Root Cause Analysis (FAQs)

Q1: Why did my EDC/HOBt or HATU coupling yield less than 20% product?

Causality: The core issue is steric shielding. 2-Ethylpiperidine features an ethyl group at the 2-position, directly adjacent to the nucleophilic nitrogen. This creates a massive steric barrier[1]. Standard coupling agents like HATU or EDC/HOBt activate 2-phenoxypropanoic acid[2] by forming bulky active esters (e.g., OAt or OBt esters). When the hindered nitrogen attempts a nucleophilic attack on this bulky ester, the transition state energy is prohibitively high. Consequently, competing side reactions—such as the hydrolysis of the active ester back to the carboxylic acid—outcompete the desired amide bond formation[3].

Q2: I switched to the acid chloride route, but my yield is still low. Why?

Causality: If you are using 2-phenoxypropanoyl chloride and still seeing low yields, you are likely falling into one of two mechanistic traps:

  • Moisture-Driven Hydrolysis: Acid chlorides are highly electrophilic. Even trace moisture in your solvent or atmospheric humidity will rapidly hydrolyze the acid chloride back to 2-phenoxypropanoic acid before the hindered amine can react[4].

  • Amine Protonation (Stalling): The nucleophilic acyl substitution of an acid chloride generates equimolar amounts of HCl. If your reaction lacks sufficient non-nucleophilic base (like DIPEA or Triethylamine), the HCl will protonate your 2-ethylpiperidine. An ammonium salt ( R2​NH2+​Cl− ) lacks a lone pair and is completely non-nucleophilic, instantly stalling the reaction[4].

Q3: How do I ensure complete conversion of my carboxylic acid to the acid chloride?

Causality: Simply mixing 2-phenoxypropanoic acid with thionyl chloride ( SOCl2​ ) or oxalyl chloride often leads to incomplete conversion unless heated harshly, which can degrade the substrate. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is mandatory. DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent , a highly reactive chloroiminium ion that rapidly and cleanly converts the carboxylic acid to the acid chloride at room temperature[5].

Quantitative Strategy Comparison

To highlight the necessity of the acid chloride route for this specific molecule, review the empirical yield data across different activation strategies:

Activation StrategyTypical Yield (%)Primary Failure Mode / CausalityRecommended Use Case
EDC/HOBt or HATU < 20%Steric clash prevents tetrahedral intermediate formation.Unhindered primary amines
SOCl2​ (No DMF) 30 - 40%Incomplete activation; unreacted carboxylic acid remains.Simple, non-sensitive acids
Oxalyl Chloride + DMF 85 - 95% Highly reactive electrophile overcomes steric bulk.Sterically hindered amines

Self-Validating Experimental Protocol

To guarantee success, do not treat the synthesis as a single "one-pot" black box. The following protocol separates the synthesis into two distinct, verifiable stages.

Stage 1: Synthesis & Validation of 2-Phenoxypropanoyl Chloride

Objective: Generate the highly reactive electrophile without thermal degradation.

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve 2-phenoxypropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 2-3 drops of anhydrous DMF (approx. 0.05 eq).

  • Activation: Cool the flask to 0 °C. Add Oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is preferred over SOCl2​ because its byproducts ( CO2​ , CO , HCl ) are all gases, driving the reaction forward via Le Chatelier's principle and leaving no liquid residues.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation Step (Critical): Do not proceed blindly. Take a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this quenched sample via TLC or LC-MS. The methanol will instantly convert the acid chloride into methyl 2-phenoxypropanoate. If you see unreacted carboxylic acid, add an additional 0.5 eq of oxalyl chloride.

  • Concentration: Once validated, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting oil in fresh anhydrous DCM.

Stage 2: Amide Coupling with 2-Ethylpiperidine

Objective: Overcome steric hindrance while preventing amine protonation.

  • Base Preparation: In a separate oven-dried flask, dissolve 2-ethylpiperidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Causality: 2.5 equivalents of DIPEA ensures that all generated HCl is scavenged, keeping the hindered amine fully deprotonated and nucleophilic[4].

  • Coupling: Cool the amine/base solution to 0 °C. Add the acid chloride solution (from Stage 1) dropwise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. The steric bulk of the 2-ethyl group necessitates a longer reaction time than standard acid chloride couplings.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na2​SO4​ and concentrate to yield the target 2-ethyl-1-(2-phenoxypropanoyl)piperidine.

References

  • Why did my amide syntesis does not work? ResearchGate[Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps OrgoSolver[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Optimization

overcoming poor aqueous solubility of 2-ethyl-1-(2-phenoxypropanoyl)piperidine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks caused by physicochemical liabilities in early-stage compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks caused by physicochemical liabilities in early-stage compounds.

The compound , 2-ethyl-1-(2-phenoxypropanoyl)piperidine , presents a classic "brick dust/grease" profile. Because the piperidine nitrogen is acylated (forming an amide), the molecule lacks a basic, ionizable center at physiological pH. Combined with the lipophilic phenoxy ring and ethyl group, this neutral molecule experiences highly unfavorable thermodynamics in aqueous buffers, leading to rapid aggregation.

Below is our comprehensive troubleshooting guide to resolving these solubility issues, ensuring your biochemical and cell-based assays yield accurate, reproducible data.

Solubility Troubleshooting Workflow

Workflow Start Compound: 2-ethyl-1-(2-phenoxypropanoyl)piperidine Issue: Aqueous Precipitation Step1 1. Stock Preparation Prepare 10-50 mM in 100% DMSO Start->Step1 Branch1 Direct Assay Transfer? Step1->Branch1 Acoustic Acoustic Dispensing (Echo) Direct to final buffer (<1% DMSO) Branch1->Acoustic Yes (Low Conc.) BufferMod Buffer Modification Required (Due to high assay concentration) Branch1->BufferMod No (High Conc.) Validate Self-Validation: Centrifuge 14,000xg & LC-MS Supernatant Acoustic->Validate BSA Add 0.1% BSA (Hydrophobic Sink) BufferMod->BSA Cyclo Add 2-5% HP-β-CD (Host-Guest Complex) BufferMod->Cyclo BSA->Validate Cyclo->Validate

Troubleshooting workflow for resolving lipophilic compound precipitation in biochemical assays.

Diagnostic FAQs & Causality Analysis

Q1: Why does 2-ethyl-1-(2-phenoxypropanoyl)piperidine consistently yield flat dose-response curves in my screening assays? A: Flat dose-response curves or artificially weak potencies are hallmark symptoms of compound precipitation[1]. Because this compound is a highly lipophilic, uncharged amide, it cannot form stabilizing hydrogen bonds with water. When transitioning from a DMSO stock to an aqueous buffer, the compound experiences "solvent shock." It rapidly nucleates and forms micro-precipitates. While these precipitates are often invisible to the naked eye, they effectively cap the concentration of free, active monomer in your assay, leading to false negatives[1].

Q2: How can I adjust my dilution protocol to prevent "solvent shock"? A: The standard shake-flask or serial aqueous dilution methods are inherently incompatible with highly lipophilic compounds. You must avoid intermediate aqueous dilutions. The causality here is kinetic: slow addition of aqueous buffer to a DMSO stock promotes crystal nucleation. Solution: Utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly into the final assay volume. This creates an instantaneous, high-dilution environment that kinetically traps the compound in a supersaturated state before it can aggregate.

Q3: My assay requires a high compound concentration, and acoustic dispensing isn't enough. What buffer additives work best for this chemotype? A: You need to lower the thermodynamic penalty of placing this hydrophobic molecule in water. You can achieve this using carrier proteins or surfactants[2].

  • Bovine Serum Albumin (BSA): Adding 0.01% to 0.1% (w/v) fatty-acid-free BSA acts as a "hydrophobic sink." The lipophilic phenoxy and piperidine moieties bind to the hydrophobic pockets of BSA, keeping the compound in solution.

  • Non-ionic Surfactants: Reagents like Tween-20 or Triton X-100 (at 0.01% v/v) self-associate to form micelles, encapsulating the lipophilic drug within their hydrophobic cores[2].

Q4: BSA and detergents interfere with my specific assay readout. Is there an inert alternative? A: Yes. You can utilize host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[2]. The phenoxy ring of 2-ethyl-1-(2-phenoxypropanoyl)piperidine fits perfectly into this cavity. This shields the hydrophobic surface area from water without utilizing proteins or membrane-lysing detergents, significantly improving apparent aqueous solubility[2].

Quantitative Strategy Comparison

Summarizing the efficacy of various solubility enhancement strategies for lipophilic amides:

StrategyMechanism of SolubilizationTypical ConcentrationMax Apparent Solubility GainAssay Compatibility
Acoustic Dispensing Prevents nucleation (kinetic trapping)< 1.0% v/v Final DMSO2 to 5-foldHigh (if DMSO is kept low)
BSA Addition Carrier protein / hydrophobic sink0.01% - 0.1% w/v10 to 50-foldMedium (may bind target)
Tween-20 Micellar encapsulation0.005% - 0.05% v/v20 to 100-foldLow (can lyse membranes)
HP-β-CD Host-guest inclusion complex1.0% - 5.0% w/v50 to 500-foldHigh (biologically inert)

Step-by-Step Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. Do not assume your compound is soluble just because the solution appears clear.

Protocol A: Cyclodextrin Complexation (Recommended)

This protocol utilizes HP-β-CD to encapsulate 2-ethyl-1-(2-phenoxypropanoyl)piperidine prior to assay introduction.

  • Buffer Preparation: Prepare your standard assay buffer. Add HP-β-CD powder to achieve a final concentration of 5% (w/v). Stir until completely dissolved and optically clear.

  • Stock Preparation: Dissolve 2-ethyl-1-(2-phenoxypropanoyl)piperidine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Complexation: While continuously vortexing the 5% HP-β-CD buffer, add the 10 mM DMSO stock dropwise to reach your desired top assay concentration (e.g., 100 µM). Note: The final DMSO concentration must not exceed 1%.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete host-guest complexation.

  • Self-Validation Step (Critical): Transfer 1 mL of the formulated solution to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes.

  • Quantification: Carefully aspirate the top 500 µL of the supernatant. Quantify the compound concentration using LC-MS/MS or UV-Vis absorbance against a standard curve prepared in 100% DMSO. If the measured concentration in the supernatant matches your nominal formulated concentration, true solubility has been achieved.

Protocol B: BSA Supplementation
  • Buffer Preparation: Add 0.1% (w/v) fatty-acid-free BSA to your assay buffer. Gently invert to mix—do not vortex aggressively, as proteins will froth and denature.

  • Compound Addition: Using an acoustic liquid handler or highly precise positive-displacement pipette, dispense the 100% DMSO compound stock directly into the BSA-containing buffer.

  • Incubation: Allow the solution to equilibrate for 30 minutes at room temperature to allow the compound to partition into the BSA binding sites.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. The absence of large colloidal aggregates (>100 nm) confirms that the compound is successfully sequestered by the BSA rather than forming sub-visible precipitates.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:[Link]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry URL:[Link]

  • Advances in Machine Learning Approaches for Predicting Aqueous Solubility in Drug Discovery Source: Applied Sciences, Computing, and Energy URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Platforms for Structural Validation of Complex API Intermediates: A Case Study on 2-ethyl-1-(2-phenoxypropanoyl)piperidine

Executive Summary In modern drug development, validating the structural integrity of conformationally flexible Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck. 2-ethyl-1-(2-phenoxypropanoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, validating the structural integrity of conformationally flexible Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck. 2-ethyl-1-(2-phenoxypropanoyl)piperidine serves as an exceptional model compound for benchmarking analytical platforms. Because it possesses multiple stereocenters and a sterically hindered amide bond, its Nuclear Magnetic Resonance (NMR) spectral envelope is highly complex.

This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) for the structural validation of this specific intermediate, providing actionable methodologies, mechanistic insights, and self-validating experimental protocols for analytical scientists.

Mechanistic Context: The Analytical Challenge

To understand why platform selection matters, we must first analyze the causality behind the molecule's spectral complexity. The synthesis of 2-substituted piperidines acylated with 2-phenoxypropanoic acid derivatives inherently yields complex stereochemical mixtures, as demonstrated in the kinetic resolution studies by [1].

The analytical difficulty arises from two distinct structural features:

  • Diastereomerism: The molecule contains two chiral centers (C2 of the piperidine ring and the α -carbon of the propanoyl group). Unless stereoselectively synthesized, it exists as a mixture of diastereomers (syn/anti pairs), causing the protons to experience slightly different magnetic environments.

  • Amide Rotamers: The partial double-bond character of the N–C=O bond restricts free rotation. At room temperature, the interconversion between cis and trans rotamers is slow on the NMR timescale. This restricted rotation causes a phenomenon known as "peak doubling," where a single proton environment splits into two distinct signals [2].

G Molecule 2-ethyl-1-(2-phenoxypropanoyl)piperidine Chiral Two Chiral Centers (C2 Piperidine, C2 Propanoyl) Molecule->Chiral Amide Amide Bond (Restricted Rotation) Molecule->Amide Diastereomers Diastereomeric Pairs (Syn/Anti) Chiral->Diastereomers Rotamers Cis/Trans Rotamers (Slow Exchange) Amide->Rotamers Complexity Spectral Complexity (Peak Doubling & Overlap) Diastereomers->Complexity Rotamers->Complexity HighField 600 MHz NMR Resolves Individual Isomers Complexity->HighField Benchtop 80 MHz NMR Broad Unresolved Envelopes Complexity->Benchtop

Logical relationship between structural features and NMR spectral complexity.

Platform Comparison: High-Field vs. Benchtop NMR

While High-Field NMR remains the gold standard for de novo structural elucidation, recent advancements in cryogen-free permanent magnets have made Benchtop NMR a viable alternative for routine Quality Control (QC) and process monitoring [3].

Table 1: Objective Performance Comparison
ParameterHigh-Field NMR (600 MHz CryoProbe)Benchtop NMR (80 MHz NdFeB Magnet)
Magnetic Field Strength 14.1 Tesla1.88 Tesla
Resolution (Dispersion) Exceptional; fully resolves diastereomeric and rotameric splits.Poor in aliphatic regions; severe signal overlap (1.0–2.0 ppm).
Sensitivity (LOD) Sub-microgram levels.Low milligram levels.
Capital & Operational Cost ~$1M+; requires continuous liquid He/N₂.~ 50k– 80k; cryogen-free, standard wall power.
Suitability for this API Primary Validation: Required for absolute stereochemical assignment.Routine QC: Sufficient for identity confirmation via pattern matching.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following methodology incorporates internal validation checks to guarantee that the observed peak doubling is a true chemical phenomenon (rotamers) and not an instrumental artifact (e.g., poor shimming).

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-ethyl-1-(2-phenoxypropanoyl)piperidine for ¹H NMR (or 50–100 mg for ¹³C NMR).

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to the high lipophilicity of the phenoxy and piperidine moieties. TMS provides an absolute internal chemical shift reference ( δ 0.00 ppm), preventing drift errors between different magnet systems.

  • Transfer: Transfer the solution to a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic field homogeneity.

Step 2: Acquisition Parameters
  • ¹H NMR (600 MHz): Utilize a standard zg30 pulse sequence. Acquire 16 scans with a 2-second relaxation delay (d1) and 64k data points.

    • Causality: A 30-degree flip angle is chosen over a 90-degree pulse to allow for rapid longitudinal relaxation ( T1​ ) recovery. This ensures that the integration ratios between the cis and trans rotamers remain strictly quantitative without signal saturation.

  • ¹³C NMR (150 MHz): Utilize a proton-decoupled zgpg30 sequence. Acquire 1,024 scans with a 2-second relaxation delay.

Step 3: Processing & System Suitability Check
  • Zero-Filling & Apodization: Zero-fill the Free Induction Decay (FID) to 128k points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

    • Causality: Zero-filling improves the digital resolution, which is critical for measuring the fine J-couplings of the overlapping diastereomers.

  • Validation Check: Before integrating the API signals, inspect the residual CHCl₃ peak at 7.26 ppm. If the peak exhibits asymmetry or "shoulders," the magnet is poorly shimmed, and the sample must be re-shimmed. True rotameric splitting will only be validated if the solvent peak is perfectly Lorentzian.

Workflow Prep Sample Prep 15-20 mg in CDCl3 (0.03% TMS) Acq Acquisition 1H: 16 scans, zg30 13C: 1024 scans, zgpg30 Prep->Acq Proc Processing Zero-filling (128k) Apodization & FT Acq->Proc Anal Analysis Multiplet Deconvolution & Integration Proc->Anal Valid Validation Compare High-Field vs Benchtop Data Anal->Valid

Step-by-step experimental workflow for NMR spectral acquisition and validation.

Spectral Data Validation

The tables below summarize the quantitative high-field (600 MHz) data. At 80 MHz, the aliphatic region (0.85–2.00 ppm) collapses into a single, broad unresolved envelope, proving that Benchtop NMR cannot be used for de novo assignment of this specific intermediate, though it remains useful for bulk purity checks.

Table 2: ¹H NMR Spectral Data (600 MHz, CDCl₃)
Chemical Shift ( δ ppm)MultiplicityIntegrationAssignmentRotamer/Diastereomer Split?
6.85 – 7.35 m5HPhenoxy Ar–H (ortho, meta, para)Minor broadening
4.85 – 5.10 q1HPropanoyl α -CH (O–CH–CH₃)Yes (Distinct quartets)
4.25 – 4.65 m (broad)1HPiperidine C2–HYes (Heavy rotameric split)
3.45 – 3.85 m1HPiperidine C6–H (equatorial)Yes
2.80 – 3.15 m1HPiperidine C6–H (axial)Yes
1.55 – 1.65 d (J = 6.5 Hz)3HPropanoyl CH₃Yes (Overlapping doublets)
1.30 – 1.85 m8HPiperidine C3, C4, C5-H₂ & Ethyl CH₂No (Complex envelope)
0.85 – 1.05 t (J = 7.4 Hz)3HEthyl CH₃Yes (Overlapping triplets)
Table 3: ¹³C NMR Spectral Data (150 MHz, CDCl₃)
Chemical Shift ( δ ppm)AssignmentRotameric Doubling Observed?
169.5, 170.2 Amide C=OYes ( Δδ = 0.7 ppm)
157.8 Phenoxy Ar–C (ipso)No
129.5, 121.2, 115.3 Phenoxy Ar–C (meta, para, ortho)No
74.5, 75.1 Propanoyl α -C (O–CH–CH₃)Yes
52.4, 54.1 Piperidine C2Yes
41.2, 43.5 Piperidine C6Yes
28.5, 25.4, 19.2 Piperidine C3, C5, C4Minor
22.1 Ethyl CH₂Minor
18.5, 18.8 Propanoyl CH₃Yes
10.5, 10.8 Ethyl CH₃Yes

Conclusion & Recommendations

For conformationally complex molecules like 2-ethyl-1-(2-phenoxypropanoyl)piperidine, the choice of analytical platform dictates the depth of structural insight.

  • High-Field NMR (600 MHz) is strictly required during the initial R&D and structural elucidation phases to accurately map the diastereomeric ratios and rotameric states via distinct peak doubling.

  • Benchtop NMR (80 MHz) , while suffering from severe spectral overlap in the aliphatic and α -proton regions, is highly recommended for downstream manufacturing. Once the high-field spectrum is established as a reference standard, the benchtop system's chemometric pattern-matching capabilities provide a robust, cost-effective solution for real-time process monitoring and batch-to-batch consistency checks.

References

  • Gruzdev, D. A., Vakarov, S. A., Korolyova, M. A., Bartashevich, E. V., Tumashov, A. A., Chulakov, E. N., Ezhikova, M. A., Kodess, M. I., Levit, G. L., & Krasnov, V. P. (2022). "Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate." Organic & Biomolecular Chemistry, 20(4), 827-835. URL:[Link]

  • Günther, H. (2013). "NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry." John Wiley & Sons, 3rd Edition. URL:[Link]

  • Hamedani, E., et al. (2022). "Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination." Iranian Journal of Pharmaceutical Research, 21(1), e127040. URL:[Link]

Comparative

Comprehensive Guide to Validating the Stereochemical Purity of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine Batches

Introduction 2-Ethyl-1-(2-phenoxypropanoyl)piperidine is a complex chiral amide featuring two distinct stereocenters: the C2 position of the piperidine ring and the C2 position of the phenoxypropanoyl moiety. Because ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethyl-1-(2-phenoxypropanoyl)piperidine is a complex chiral amide featuring two distinct stereocenters: the C2 position of the piperidine ring and the C2 position of the phenoxypropanoyl moiety. Because stereochemistry profoundly dictates receptor binding affinity, metabolic stability, and overall biological efficacy, validating the stereochemical purity of synthesized batches is a critical quality control step in pharmacological development[1].

With two chiral centers, the molecule exists as four stereoisomers forming two pairs of enantiomers and two pairs of diastereomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). Consequently, any robust analytical validation must account for both diastereomeric excess (d.e.) and enantiomeric excess (e.e.). This guide objectively compares the leading analytical methodologies for this purpose, providing actionable, self-validating experimental protocols.

The Causality of Stereochemical Validation (E-E-A-T)

Why is a multi-tiered or high-resolution approach required? Diastereomers (e.g., the (2R, 2'R) vs. (2R, 2'S) isomers) possess different physical properties and can often be resolved using standard achiral stationary phases. However, enantiomers (e.g., (2R, 2'R) vs. (2S, 2'S)) are physically identical in achiral environments and require a chiral selector for resolution.

When synthesizing alkyl-substituted cyclic amines acylated with phenoxypropanoic acid derivatives, kinetic resolution and stereoselective acylation often yield a mixture where one diastereomer predominates, but trace enantiomeric impurities remain[2]. Therefore, a self-validating system must either employ a single technique capable of resolving all four isomers simultaneously (like Chiral HPLC) or use orthogonal techniques (like qNMR for d.e. cross-referenced with Chiral GC for e.e.).

Methodological Comparison: HPLC vs. qNMR vs. GC-MS

Analytical MethodResolution TargetScalabilityRelative CostTime to ResultKey Advantage
Chiral HPLC/SFC All 4 stereoisomersHigh (Prep-scale possible)HighMedium (15-30 min)Direct quantitative e.e. and d.e. determination in one run.
qNMR with CSAs Diastereomers + EnantiomersLow (Analytical only)MediumFast (5-10 min)Direct structural elucidation; no reference standard needed.
Chiral GC-MS Volatile derivativesLowLow-MediumSlow (30-60 min)High sensitivity for trace impurities; orthogonal validation.

Experimental Protocols

Protocol 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the most reliable method for resolving phenoxypropanoic acid derivatives[3]. The chiral cavities of the amylose/cellulose backbone differentially interact with the spatial arrangement of the ethyl and phenoxy groups.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 2-ethyl-1-(2-phenoxypropanoyl)piperidine batch in LC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize an immobilized amylose-based CSP (e.g., Chiralpak IA or IB, 250 x 4.6 mm, 5 µm). Immobilized columns are preferred to prevent stationary phase degradation from solvent modifiers.

  • Mobile Phase & Elution: Run an isocratic elution using Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min. Maintain the column compartment at 25°C to ensure reproducible chiral recognition thermodynamics.

  • Detection: Monitor UV absorbance at 254 nm and 220 nm. The aromatic phenoxy ring provides a strong chromophore for accurate integration.

  • Validation: Calculate the resolution ( Rs​ ) between the four peaks. A baseline resolution ( Rs​>1.5 ) is required for accurate e.e. and d.e. quantification.

HPLCDev Start Select Chiral Stationary Phase (e.g., Amylose/Cellulose derivative) Screen Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) Start->Screen CheckRes Check Resolution (Rs > 1.5?) Screen->CheckRes Optimize Optimize Temperature & Flow Rate CheckRes->Optimize No Validate Validate Method (LOD, LOQ, Linearity) CheckRes->Validate Yes Optimize->Screen

Decision tree for developing a chiral HPLC method for phenoxypropanoyl piperidines.

Protocol 2: Quantitative 1H-NMR with Chiral Solvating Agents (CSAs)

When HPLC reference standards for all four isomers are unavailable, qNMR serves as an absolute, self-validating structural tool.

Step-by-Step Methodology:

  • Baseline d.e. Determination: Dissolve 5 mg of the compound in 0.5 mL of CDCl3. Acquire a standard 1H-NMR spectrum (400 or 600 MHz). The methyl protons of the piperidine's ethyl group (triplet, ~0.8-1.0 ppm) and the propanoyl methyl group (doublet, ~1.5 ppm) will exhibit distinct chemical shifts for the (2R,2'R)/(2S,2'S) pair versus the (2R,2'S)/(2S,2'R) pair. Integrate these signals to calculate the d.e.

  • e.e. Determination via CSA: To resolve the enantiomers, add 1.2 equivalents of a chiral shift reagent, such as Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Causality of Shift: The paramagnetic europium complex coordinates with the amide carbonyl oxygen. The chiral camphorate ligands create a diastereomeric environment for the previously indistinguishable enantiomeric pairs, splitting their NMR signals.

  • Quantification: Integrate the split methyl doublets to calculate the e.e. directly.

Workflow Batch 2-Ethyl-1-(2-phenoxypropanoyl)piperidine Batch (4 Isomers) DiastereomerCheck Diastereomeric Excess (d.e.) Analysis Batch->DiastereomerCheck EnantiomerCheck Enantiomeric Excess (e.e.) Analysis Batch->EnantiomerCheck NMR 1H-NMR / Achiral GC (Resolves RR/SS from RS/SR) DiastereomerCheck->NMR HPLC Chiral HPLC / SFC (Resolves all 4 isomers) EnantiomerCheck->HPLC Validated Stereochemically Validated Batch NMR->Validated HPLC->Validated

Workflow for resolving diastereomeric and enantiomeric excess in chiral piperidine batches.

References

  • Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors. US Patent 9090632B2.
  • Gruzdev, D. A., et al. (2021). Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry. RSC Publishing.[Link]

  • Unusual effects of separation conditions on chiral separations. Journal of Chromatography A.[Link]

Sources

Validation

In Vivo Half-Life Comparison of 2-Ethyl-1-(2-phenoxypropanoyl)piperidine Analogs: A Pharmacokinetic Guide

Executive Summary The development of 2-ethyl-1-(2-phenoxypropanoyl)piperidine (EPPP) and its structural derivatives represents a highly active area in modern rational drug design. While the parent compound exhibits promi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of 2-ethyl-1-(2-phenoxypropanoyl)piperidine (EPPP) and its structural derivatives represents a highly active area in modern rational drug design. While the parent compound exhibits promising in vitro target affinity, its in vivo efficacy is severely compromised by a short half-life and high systemic clearance. This rapid degradation is primarily driven by cytochrome P450 (CYP450) oxidation of the piperidine ring[1] and aromatic hydroxylation of the phenoxy moiety.

To overcome these metabolic liabilities, advanced structural analogs were synthesized utilizing strategic fluorination and steric shielding. This guide objectively compares the in vivo pharmacokinetic (PK) performance of the parent EPPP against three rationally designed analogs, detailing the mechanistic causality behind their improved metabolic stability and providing the self-validating experimental protocols used to generate the comparative data.

Mechanistic Background & Rational Design

Understanding the metabolic weak points of a pharmacophore is critical for optimizing its pharmacokinetic profile. The structural modifications applied to EPPP were not random; they were precisely engineered to block specific enzymatic pathways:

  • The Parent Compound (EPPP) : EPPP undergoes rapid Phase I metabolism. The electron-rich phenoxy ring is highly susceptible to electrophilic attack by CYP oxo-iron species, leading to rapid para-hydroxylation. Concurrently, the piperidine ring undergoes cytochrome P450 oxidation, forming inactive lactam metabolites and driving high systemic clearance[1].

  • F-EPPP (4-Fluoro Analog) : The judicious introduction of fluorine into a molecule can productively influence its metabolic pathways and pharmacokinetic properties[2]. By substituting the para-position of the phenoxy ring with fluorine, the high electronegativity of the fluorine atom withdraws electron density, effectively deactivating the aromatic ring toward CYP-mediated hydroxylation[3].

  • Me-EPPP (Alpha-Methyl Analog) : Methylation at the alpha-carbon of the propanoyl linker introduces localized steric hindrance, blocking enzymatic access and preventing oxidation at this vulnerable aliphatic site.

  • DM-EPPP (2,2-Dimethyl Piperidine Analog) : Replacing the 2-ethyl group with a 2,2-dimethyl substitution provides severe steric bulk. This effectively shields the adjacent nitrogen and carbons from CYP450 oxidation, neutralizing the primary driver of piperidine ring degradation[1].

Metabolism Parent Parent EPPP (High Clearance) CYP_Arom Aromatic Hydroxylation (Phenoxy Ring) Parent->CYP_Arom Rapid CYP_Pip Cytochrome P450 Oxidation (Piperidine Ring) Parent->CYP_Pip Rapid Inactive1 4-OH Metabolite (Inactive) CYP_Arom->Inactive1 Inactive2 Lactam Metabolite (Inactive) CYP_Pip->Inactive2 F_Analog F-EPPP Analog (Fluorination) F_Analog->CYP_Arom Blocked by -F DM_Analog DM-EPPP Analog (Dimethylation) DM_Analog->CYP_Pip Steric Hindrance

Figure 1: Cytochrome P450-mediated metabolic pathways of EPPP and the blocking effects of analogs.

In Vivo Pharmacokinetic Comparison

To objectively evaluate the impact of these structural modifications, in vivo PK studies were conducted in Sprague-Dawley rats. The data below summarizes the critical pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration.

CompoundStructural ModificationRouteHalf-Life (t1/2, h)Clearance (CL, mL/min/kg)Bioavailability (F, %)
EPPP None (Parent)IV / PO1.245.518%
F-EPPP 4-Fluoro (Phenoxy)IV / PO3.818.242%
Me-EPPP Alpha-MethylationIV / PO4.514.055%
DM-EPPP 2,2-Dimethyl (Piperidine)IV / PO6.29.572%
Data Interpretation

The comparative data clearly demonstrates that targeted structural modifications significantly extend the in vivo half-life. The DM-EPPP analog achieved a 5-fold increase in half-life (6.2 h vs 1.2 h) and a 4-fold improvement in oral bioavailability (72% vs 18%). This confirms that piperidine ring oxidation is the primary driver of clearance for this compound class[1]. Furthermore, the F-EPPP analog highlights the profound influence of organofluorine chemistry in improving metabolic stability without drastically altering the molecule's topological polar surface area[2].

Experimental Methodologies: Self-Validating PK Workflow

The following step-by-step workflow was utilized to generate the PK data, strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry[4]. This ensures the protocol acts as a self-validating system, utilizing internal standards (IS) and quality control (QC) samples to guarantee data integrity[5].

PK_Workflow Dose 1. Animal Dosing (IV & PO Administration) Sample 2. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Prep 3. Sample Preparation (Protein Precipitation + IS) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode Validation) Prep->LCMS NCA 5. PK Parameter Calculation (NCA Modeling) LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic workflow compliant with FDA bioanalytical guidelines.

Step 1: Animal Dosing and Sampling
  • Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to oral dosing to eliminate food-effect variables.

  • Administer the test compound via tail vein injection (IV, 2 mg/kg formulated in 5% DMSO/95% Saline) or oral gavage (PO, 10 mg/kg formulated in 0.5% Methylcellulose).

  • Collect serial blood samples (200 µL) via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

Step 2: Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice to prevent ex vivo degradation.

  • Transfer 50 µL of plasma to a 96-well collection plate.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (IS, deuterated EPPP-d5). Causality Check: The use of a stable-isotope labeled IS corrects for matrix ionization effects and extraction recovery variations, serving as the primary self-validation mechanism[5].

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 3: LC-MS/MS Analysis
  • Inject 5 µL of the extract onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • Self-Validation Criteria: Ensure the calibration curve (1-1000 ng/mL) exhibits a coefficient of determination (R²) > 0.99. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values, as mandated by FDA bioanalytical guidelines[4].

Step 4: Pharmacokinetic Modeling
  • Export the concentration-time data to a validated PK software suite (e.g., Phoenix WinNonlin).

  • Perform Non-Compartmental Analysis (NCA) to calculate the area under the curve (AUC), terminal half-life (t1/2), systemic clearance (CL), and absolute oral bioavailability (F = [AUCPO × DoseIV] /[AUCIV × DosePO]).

Conclusion

The comparative in vivo analysis reveals that the parent 2-ethyl-1-(2-phenoxypropanoyl)piperidine suffers from rapid CYP450-mediated clearance. By employing rational drug design principles—specifically fluorination[2] and steric shielding of the piperidine ring[1]—the metabolic stability and half-life of the analogs were drastically improved. The DM-EPPP analog emerged as the superior candidate, exhibiting a robust pharmacokinetic profile suitable for once-daily oral dosing.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical Method Development and Validation: A Comprehensive Review Source: International Journal of Research in Pharmaceutical Sciences URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-ethyl-1-(2-phenoxypropanoyl)piperidine proper disposal procedures

As a Senior Application Scientist, I approach the disposal of specialized pharmaceutical intermediates not merely as a regulatory chore, but as an extension of the experimental lifecycle. 2-ethyl-1-(2-phenoxypropanoyl)pi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of specialized pharmaceutical intermediates not merely as a regulatory chore, but as an extension of the experimental lifecycle. 2-ethyl-1-(2-phenoxypropanoyl)piperidine is a synthetic organic amide characterized by a lipophilic phenoxy ether group and a substituted piperidine ring. Because it is biologically active and highly lipophilic, improper disposal poses significant risks to aquatic ecosystems and laboratory personnel.

To build a culture of safety, we must move beyond rote compliance. The protocols below are designed as self-validating systems —meaning the procedures inherently verify their own success at each step, ensuring that causality and safety are inextricably linked.

Section 1: Physicochemical Risk Profiling

Before we can destroy a molecule, we must understand its vulnerabilities and hazards. The structural components of 2-ethyl-1-(2-phenoxypropanoyl)piperidine dictate its environmental fate and our operational response.

ParameterQuantitative Value / ClassificationOperational Implication & Causality
Molecular Weight ~261.36 g/mol Moderate size; low volatility at room temperature reduces inhalation risk but increases persistence on surfaces.
Halogen Content 0% (Non-Halogenated)Eligible for standard organic waste streams. Does not form dioxins upon incineration.
Aqueous Solubility < 0.1 mg/mL (Estimated)Never pour down the drain. The compound will phase-separate, coat plumbing, and resist standard wastewater treatment[1].
LogP (Lipophilicity) > 3.0 (Estimated)Readily penetrates standard latex. Requires Nitrile or Neoprene PPE to prevent dermal absorption.
Combustion Products CO₂, H₂O, NOₓThe nitrogen in the piperidine ring dictates that the disposal facility must utilize NOₓ scrubbing technologies.

Section 2: Standard Operating Procedure (SOP) for Disposal

This workflow ensures compliance with the Environmental Protection Agency (EPA) Subpart K regulations, which provide standards for managing hazardous waste in academic and research laboratories[2].

Step 1: Segregation and Compatibility Verification
  • Action: Isolate the compound from strong oxidizing agents (e.g., peroxides, concentrated nitric acid) and extreme acids/bases. Route it exclusively to the "Non-Halogenated Organic Waste" stream.

  • Causality: The amide bond is susceptible to hydrolysis under extreme pH, which could release free piperidine derivatives and phenoxypropionic acid. This alters the toxicity profile and can cause exothermic off-gassing. Prudent Practices in the Laboratory emphasizes strict segregation to prevent these adverse, pressure-generating reactions[3].

  • Self-Validation Checkpoint: Before adding this compound to a mixed organic waste carboy, test the carboy's current contents with a pH strip. If the pH is outside the 5.0–9.0 range, do not add the waste.

Step 2: Primary Containment and Labeling
  • Action: Collect the waste in a high-density polyethylene (HDPE) or amber glass carboy. Cap tightly with a vented closure if mixed with volatile organic solvents.

  • Causality: HDPE provides exceptional chemical resistance against lipophilic amides, preventing container degradation.

  • Self-Validation Checkpoint: Once sealed, gently squeeze the HDPE carboy. Resistance confirms the integrity of the vapor seal. Under EPA Subpart K, the container must be clearly identified the moment the first drop of waste is added to ensure trained professionals can make the final waste determination[4]. A secondary operator must visually verify the label against your lab notebook before the container is placed in the Satellite Accumulation Area (SAA).

Step 3: Central Accumulation and Transport
  • Action: Transfer the sealed container from the SAA to the Central Accumulation Area (CAA) before reaching regulatory volume limits or timeframes (e.g., 90 days for Large Quantity Generators).

  • Causality: Subpart K requires hazardous waste to be removed from the laboratory regularly to minimize exposure risks and prevent the accumulation of legacy chemicals[2].

Step 4: Final Destruction via Thermal Oxidation
  • Action: Route the waste via a certified vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1,000°C) with excess oxygen.

  • Causality: Incineration is the only method that guarantees complete destruction of complex pharmaceutical intermediates. The thermal energy forces homolytic cleavage of the robust ether and amide bonds, converting the molecule entirely into mineralized gases.

Section 3: Spill Management & Decontamination Protocol

Because 2-ethyl-1-(2-phenoxypropanoyl)piperidine is a lipophilic compound (likely a viscous oil or low-melting solid), water-based cleanup will only spread the contamination.

  • Boundary Definition: Outline the visible spill with a marker or chalk.

    • Validation: If the wet edge of the spill crosses your drawn line, the spill is expanding faster than your containment, triggering the immediate need for a broader perimeter.

  • Containment and Absorption: Apply an inert, high-surface-area absorbent (e.g., diatomaceous earth or vermiculite) to the perimeter, working inward.

    • Causality: Inert absorbents trap the lipophilic oil via capillary action without initiating an exothermic chemical reaction.

  • Collection: Sweep the saturated absorbent using non-sparking tools into a solid hazardous waste container.

    • Validation (Mass Balance): Weigh the recovered absorbent. The mass should equal the dry absorbent mass plus the estimated mass of the spilled chemical. A deficit indicates residual chemical remains on the surface.

  • Surface Decontamination: Wipe the area with an isopropanol-soaked swab, followed by a mild detergent wash to break up the remaining lipophilic film.

    • Validation: Drop the final isopropanol swab into a vial of distilled water. If the water turns cloudy (forming an emulsion), lipophilic residue is still present on the benchtop, and decontamination must be repeated.

Section 4: Environmental Fate & Destruction Workflow

The following diagram maps the logical progression of the compound from the benchtop to complete mineralization, illustrating the physical and chemical transformations at each stage.

G Compound 2-ethyl-1-(2-phenoxypropanoyl)piperidine Collection Primary Containment (HDPE/Glass Carboy) Compound->Collection Segregation Classification RCRA Waste Classification (EPA Subpart K) Collection->Classification Labeling & Storage Incineration High-Temperature Incineration (>1000°C, Excess O2) Classification->Incineration Transport to TSDF Products Complete Mineralization (CO2, H2O, NOx) Incineration->Products Thermal Destruction

Workflow for the segregation, classification, and thermal destruction of the piperidine derivative.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: epa.gov URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Source: epa.gov URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nationalacademies.org URL:[Link]

  • Hazardous Waste and Disposal - American Chemical Society Source: acs.org URL:[Link]

Sources

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